molecular formula C6H5Cl3Se B14669777 Trichlorophenylselenurane CAS No. 42572-42-9

Trichlorophenylselenurane

Cat. No.: B14669777
CAS No.: 42572-42-9
M. Wt: 262.4 g/mol
InChI Key: QMSNYYFZJWJFSV-UHFFFAOYSA-N
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Description

Trichlorophenylselenurane is a hypothetical organoselenium compound characterized by a trichlorophenyl group bonded to a hypervalent selenium center. The trichlorophenyl substituent likely enhances its stability and reactivity, similar to chlorinated aromatic systems observed in chlorophenols .

Properties

CAS No.

42572-42-9

Molecular Formula

C6H5Cl3Se

Molecular Weight

262.4 g/mol

IUPAC Name

(trichloro-λ4-selanyl)benzene

InChI

InChI=1S/C6H5Cl3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

QMSNYYFZJWJFSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlorophenylselenurane can be synthesized through several methods. One common approach involves the reaction of phenylselenium trichloride with a suitable phenylating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Trichlorophenylselenurane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to selenides or other lower oxidation state selenium compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of this compound.

Scientific Research Applications

Trichlorophenylselenurane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.

    Medicine: Research is ongoing into the potential use of this compound and related compounds in developing new drugs, particularly for their antioxidant properties.

    Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trichlorophenylselenurane exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Trichlorophenylselenurane and Analogous Compounds

Compound Core Structure Substituents Heteroatom Oxidation State Key Features
This compound Hypervalent selenium Trichlorophenyl Se +IV (hypothetical) Electrophilic selenium center; Cl groups enhance electron withdrawal
Selenophene Selenacyclopentadiene None Se +II Aromatic heterocycle; used in conductive polymers
Thiophene fentanyl HCl Thiophene ring Fentanyl derivatives S -II Bioactive analog with sulfur-based heterocycle
Trityl chloride Triphenylmethyl chloride Chloride Cl -I Stable carbocation precursor; corrosive

Key Insights :

  • The trichlorophenyl group in this compound likely increases electrophilicity compared to non-chlorinated selenuranes, similar to chlorophenols’ enhanced reactivity over phenol .
  • Hypervalent selenium centers exhibit distinct redox behavior compared to sulfur analogs like thiophene, enabling unique reaction pathways .

Key Insights :

  • This compound’s reactivity may bridge sulfenyl chloride chemistry (e.g., Trichloromethanesulfenyl chloride) and selenium-specific transformations, such as selenenylation .
  • Unlike chlorophenols, which face regulatory restrictions due to environmental persistence, selenium compounds may offer greener alternatives in certain catalytic processes .

Table 3: Toxicity and Handling Precautions

Compound Toxicity Concerns Safety Precautions Environmental Impact
This compound Potential selenium toxicity (e.g., neurotoxicity) Use corrosion-resistant equipment; avoid inhalation Bioaccumulation risk (Cl, Se)
Chlorophenols Carcinogenic, endocrine disruptors Require PPE; restricted in ZDHC MRSL High persistence; aquatic toxicity
Trityl chloride Skin corrosion (H314) Gloves, eye protection; ventilated storage Limited ecotoxicity data
Thiophene fentanyl HCl Undetermined toxicology Handle as hazardous opioid analog Unknown environmental fate

Key Insights :

  • This compound’s hazards likely stem from both chlorine (persistence) and selenium (bioaccumulation), necessitating stringent handling protocols akin to trityl chloride .
  • Chlorophenols’ well-documented risks highlight the need for safer alternatives in industrial formulations, a consideration that may extend to selenium derivatives .

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